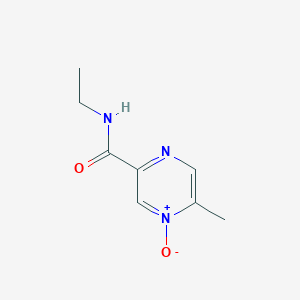
Pyrazinecarboxamide,N-ethyl-5-methyl-,4-oxide(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide (9CI): is a chemical compound with the molecular formula C8H11N3O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide typically involves the reaction of pyrazine derivatives with ethylamine and methylating agents under controlled conditions. The reaction is carried out in the presence of oxidizing agents to introduce the oxide group at the 4-position of the pyrazine ring .
Industrial Production Methods
Industrial production of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines and other reduced products.
Substitution: It can participate in substitution reactions where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is being investigated for its therapeutic potential. It is being explored as a candidate for the treatment of various diseases due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Wirkmechanismus
The mechanism of action of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinecarboxamide: A parent compound with similar structural features but lacking the N-ethyl and 4-oxide groups.
N-ethylpyrazinecarboxamide: Similar to Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide but without the 4-oxide group.
5-methylpyrazinecarboxamide: Lacks the N-ethyl and 4-oxide groups but retains the 5-methyl substitution.
Uniqueness
Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is unique due to the presence of the N-ethyl and 4-oxide groups, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential for various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
51037-29-7 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
N-ethyl-5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-3-9-8(12)7-5-11(13)6(2)4-10-7/h4-5H,3H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
OJGRSVZBPQGBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=NC=C([N+](=C1)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



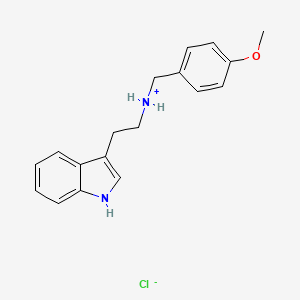
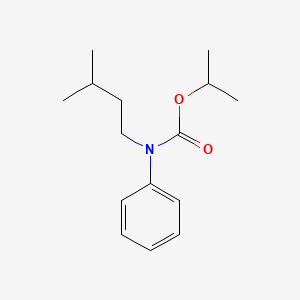
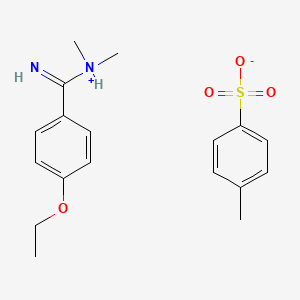

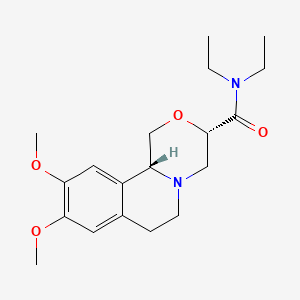
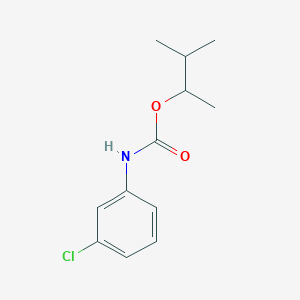

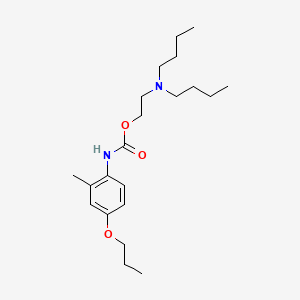
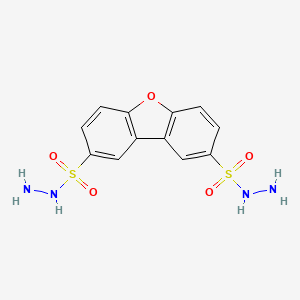
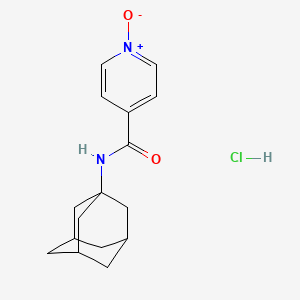


![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)
